molecular formula C18H15ClN2O4 B3452285 1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione CAS No. 5575-28-0

1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B3452285
CAS RN: 5575-28-0
M. Wt: 358.8 g/mol
InChI Key: WPVUPOQCFQGYOA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione, also known as Clomazone, is a widely used herbicide that belongs to the class of pyrazole derivatives. It was first introduced in the market in the 1970s and has since been used extensively in agriculture to control weed growth in various crops. Clomazone is known for its selective action against broadleaf weeds and grasses, making it an effective tool for farmers to manage their crops.

Mechanism of Action

1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione works by inhibiting the biosynthesis of chlorophyll in plants, which is essential for photosynthesis. This leads to the death of the plant, making it an effective herbicide. This compound also inhibits the activity of certain enzymes in cancer cells, leading to their death. The exact mechanism of action of this compound in Alzheimer's disease is not fully understood, but it is believed to involve the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic toxicity in animals. Acute toxicity can cause symptoms such as vomiting, diarrhea, and respiratory distress, while chronic toxicity can lead to liver and kidney damage. This compound has also been shown to have effects on the reproductive system, including reduced fertility and developmental abnormalities in offspring.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione is a widely used herbicide that is readily available and relatively inexpensive, making it a useful tool for laboratory experiments. However, its toxicity and potential environmental impact must be carefully considered when using it in research. In addition, the effects of this compound on different plant and animal species can vary, making it important to choose the appropriate model for each experiment.

Future Directions

There are many potential future directions for research on 1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is its potential use in the treatment of cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound in these diseases and to determine its safety and efficacy in humans. In addition, research on the environmental impact of this compound and its potential alternatives is important for the development of sustainable agriculture practices.

Scientific Research Applications

1-(3-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its herbicidal properties and its effects on the environment. It is known to be effective against a wide range of weeds, including those that are resistant to other herbicides. This compound has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. Research has shown that this compound can inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-24-15-7-6-11(9-16(15)25-2)8-14-17(22)20-21(18(14)23)13-5-3-4-12(19)10-13/h3-10H,1-2H3,(H,20,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVUPOQCFQGYOA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360280
Record name AC1LM5F5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5575-28-0
Record name AC1LM5F5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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